molecular formula C17H19N3O3S B000731 Omeprazole CAS No. 73590-58-6

Omeprazole

Cat. No. B000731
Key on ui cas rn: 73590-58-6
M. Wt: 345.4 g/mol
InChI Key: SUBDBMMJDZJVOS-UHFFFAOYSA-N
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Patent
US06706737B2

Procedure details

Approximately 850 mL of methanol was placed in a 1 liter glass bottle with a screw cap. The solution was saturated by dissolving approximately 10.5 g of (5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole, and the resulting solution was stirred. Once the solution was saturated, an additional 17 g of (5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl-methyl]sulfinyl]-1H-benzimidazole was added to the saturated solution to create a suspension. The cap was sealed and the saturated suspension was allowed to stir and equilibrate for about four days.
[Compound]
Name
glass
Quantity
1 L
Type
reactant
Reaction Step One
Name
(5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole
Quantity
10.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
(5)6-methoxy
Quantity
17 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[N:10]=[C:9]([S@:11]([CH2:13][C:14]3[C:19]([CH3:20])=[C:18]([O:21][CH3:22])[C:17]([CH3:23])=[CH:16][N:15]=3)=[O:12])[NH:8][C:7]=2[CH:24]=1>CO>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[N:10]=[C:9]([S:11]([CH2:13][C:14]3[C:19]([CH3:20])=[C:18]([O:21][CH3:22])[C:17]([CH3:23])=[CH:16][N:15]=3)=[O:12])[NH:8][C:7]=2[CH:24]=1

Inputs

Step One
Name
glass
Quantity
1 L
Type
reactant
Smiles
Step Two
Name
(5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole
Quantity
10.5 g
Type
reactant
Smiles
COC=1C=CC2=C(NC(=N2)[S@@](=O)CC2=NC=C(C(=C2C)OC)C)C1
Step Three
Name
(5)6-methoxy
Quantity
17 g
Type
reactant
Smiles
Step Four
Name
Quantity
850 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
cap
CUSTOM
Type
CUSTOM
Details
The cap was sealed
STIRRING
Type
STIRRING
Details
to stir

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
Smiles
COC=1C=CC2=C(NC(=N2)S(=O)CC2=NC=C(C(=C2C)OC)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06706737B2

Procedure details

Approximately 850 mL of methanol was placed in a 1 liter glass bottle with a screw cap. The solution was saturated by dissolving approximately 10.5 g of (5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole, and the resulting solution was stirred. Once the solution was saturated, an additional 17 g of (5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl-methyl]sulfinyl]-1H-benzimidazole was added to the saturated solution to create a suspension. The cap was sealed and the saturated suspension was allowed to stir and equilibrate for about four days.
[Compound]
Name
glass
Quantity
1 L
Type
reactant
Reaction Step One
Name
(5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole
Quantity
10.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
(5)6-methoxy
Quantity
17 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[N:10]=[C:9]([S@:11]([CH2:13][C:14]3[C:19]([CH3:20])=[C:18]([O:21][CH3:22])[C:17]([CH3:23])=[CH:16][N:15]=3)=[O:12])[NH:8][C:7]=2[CH:24]=1>CO>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[N:10]=[C:9]([S:11]([CH2:13][C:14]3[C:19]([CH3:20])=[C:18]([O:21][CH3:22])[C:17]([CH3:23])=[CH:16][N:15]=3)=[O:12])[NH:8][C:7]=2[CH:24]=1

Inputs

Step One
Name
glass
Quantity
1 L
Type
reactant
Smiles
Step Two
Name
(5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole
Quantity
10.5 g
Type
reactant
Smiles
COC=1C=CC2=C(NC(=N2)[S@@](=O)CC2=NC=C(C(=C2C)OC)C)C1
Step Three
Name
(5)6-methoxy
Quantity
17 g
Type
reactant
Smiles
Step Four
Name
Quantity
850 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
cap
CUSTOM
Type
CUSTOM
Details
The cap was sealed
STIRRING
Type
STIRRING
Details
to stir

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
Smiles
COC=1C=CC2=C(NC(=N2)S(=O)CC2=NC=C(C(=C2C)OC)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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